[1,2,3]Thiadiazol-5-yl-acetic acid
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Overview
Description
[1,2,3]Thiadiazol-5-yl-acetic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
[1,2,3]Thiadiazol-5-yl-acetic acid, a derivative of the thiazole ring, is believed to have a wide range of biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that leads to various biological responses . For instance, some thiazole derivatives have been found to have strong cytokinin-like activity, regulating plant morphogenesis .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been shown to affect plant growth and development by influencing the cytokinin pathway .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound may have similar biological impacts.
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the physicochemical properties of the environment and the specific characteristics of the biological targets .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, thidiazuron, a synthetic phenyl urea derivative that possesses a thiadiazol-5-yl group, has been shown to have strong cytokinin-like activity, exceeding that of most other commonly used adenine-type cytokinins in regulating plant morphogenesis .
Cellular Effects
Related thiadiazole derivatives have been shown to have a wide range of physiological responses in several plant species . For instance, thidiazuron has been used successfully in vitro to induce adventitious shoot formation and to promote axillary shoot proliferation .
Molecular Mechanism
It is known that thiadiazole derivatives can interact with biological targets due to their mesoionic nature . This allows them to cross cellular membranes and exert their effects.
Temporal Effects in Laboratory Settings
It is known that thiadiazole derivatives can have a wide range of effects over time, depending on the specific compound and the conditions of the experiment .
Dosage Effects in Animal Models
It is known that thiadiazole derivatives can have a wide range of effects at different dosages, depending on the specific compound and the conditions of the experiment .
Metabolic Pathways
It is known that thiadiazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that thiadiazole derivatives, due to their mesoionic nature, can cross cellular membranes and potentially interact with various transporters or binding proteins .
Subcellular Localization
It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature, potentially localizing to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]Thiadiazol-5-yl-acetic acid typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with potassium thiocyanate in the presence of triethylamine in ethanol . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[1,2,3]Thiadiazol-5-yl-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various alkylated or acylated derivatives .
Scientific Research Applications
[1,2,3]Thiadiazol-5-yl-acetic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiazole: Another isomer with similar biological activities but different chemical properties.
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties, often used in medicinal chemistry.
Uniqueness
[1,2,3]Thiadiazol-5-yl-acetic acid is unique due to its specific ring structure and the position of the sulfur and nitrogen atoms. This configuration imparts distinct chemical reactivity and biological activity compared to other thiadiazole isomers . Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
2-(thiadiazol-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c7-4(8)1-3-2-5-6-9-3/h2H,1H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDWGGXOFBDLKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19813-28-6 |
Source
|
Record name | 2-(1,2,3-thiadiazol-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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